molecular formula C12H10O3 B6596942 1-Carboxyindane-1-acetic acid anhydride CAS No. 72735-51-4

1-Carboxyindane-1-acetic acid anhydride

Cat. No.: B6596942
CAS No.: 72735-51-4
M. Wt: 202.21 g/mol
InChI Key: JXJAHNQEJPFBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation . Additionally, 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione can change over time. The stability and degradation of this compound are critical factors that determine its long-term effects on cellular function. Studies have shown that 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which facilitate its biotransformation . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues . The localization of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

The subcellular localization of 2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects.

Preparation Methods

1-Carboxyindane-1-acetic acid anhydride can be synthesized through various methods. One common approach involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method can produce both symmetrical and unsymmetrical acid anhydrides. The reaction typically requires specific conditions, such as the presence of a base to neutralize the by-products and maintain the reaction environment.

In industrial settings, the production of acid anhydrides often involves the dehydration of carboxylic acids or the reaction of carboxylic acids with acetic anhydride . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

1-Carboxyindane-1-acetic acid anhydride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are carboxylic acids, esters, and amides, respectively .

Scientific Research Applications

1-Carboxyindane-1-acetic acid anhydride has various applications in scientific research:

Comparison with Similar Compounds

1-Carboxyindane-1-acetic acid anhydride can be compared to other acid anhydrides such as acetic anhydride and benzoic anhydride. While all these compounds share similar reactivity patterns, this compound is unique due to its indane-based structure, which can impart different physical and chemical properties . Similar compounds include:

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJAHNQEJPFBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)OC2=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204131
Record name 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72735-51-4
Record name 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72735-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.